N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
Brand Name: Vulcanchem
CAS No.: 1359086-31-9
VCID: VC4955627
InChI: InChI=1S/C21H21N3OS/c1-15-6-8-16(9-7-15)23-20-17-4-2-3-5-19(17)22-14-18(20)21(25)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23)
SMILES: CC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4
Molecular Formula: C21H21N3OS
Molecular Weight: 363.48

N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

CAS No.: 1359086-31-9

Cat. No.: VC4955627

Molecular Formula: C21H21N3OS

Molecular Weight: 363.48

* For research use only. Not for human or veterinary use.

N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE - 1359086-31-9

Specification

CAS No. 1359086-31-9
Molecular Formula C21H21N3OS
Molecular Weight 363.48
IUPAC Name [4-(4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C21H21N3OS/c1-15-6-8-16(9-7-15)23-20-17-4-2-3-5-19(17)22-14-18(20)21(25)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23)
Standard InChI Key BUXLGNLKHOVLEL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4

Introduction

Chemical Identity and Structural Features

N-(4-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine belongs to the quinoline class of heterocyclic compounds, characterized by a bicyclic structure fused from a benzene ring and a pyridine moiety. The substitution pattern at the 3- and 4-positions of the quinoline core distinguishes its pharmacological profile:

  • 3-Position: A thiomorpholine-4-carbonyl group (C(=O)NC4H8S-\text{C(=O)}-\text{N}\text{C}_4\text{H}_8\text{S}) introduces sulfur into the morpholine ring, enhancing lipophilicity and potential membrane permeability .

  • 4-Position: An N-(4-methylphenyl)amine group (NHC6H4CH3-\text{NH}-\text{C}_6\text{H}_4-\text{CH}_3) provides electron-donating effects that may influence receptor binding.

Table 1: Molecular Properties

PropertyValue
IUPAC Name[4-(4-Methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
CAS No.1359086-31-9
Molecular FormulaC21H21N3OS\text{C}_{21}\text{H}_{21}\text{N}_{3}\text{OS}
Molecular Weight363.48 g/mol
SMILESCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4
InChIKeyBUXLGNLKHOVLEL-UHFFFAOYSA-N

The thiomorpholine moiety’s sulfur atom replaces oxygen in traditional morpholine structures, altering electronic properties and potentially improving metabolic stability .

Synthesis and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine involves a multi-step protocol typical of quinoline derivatives:

  • Quinoline Core Formation:

    • The quinoline backbone is synthesized via the Skraup or Doebner-Miller reaction, cyclizing aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds.

    • Substitution at the 4-position is achieved through nucleophilic aromatic substitution (NAS) using 4-methylaniline under reflux in polar aprotic solvents like DMF.

  • Thiomorpholine-4-carbonyl Incorporation:

    • Acyl chloride derivatives of thiomorpholine are coupled to the 3-position of the quinoline core using coupling agents such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

    • Reactions are conducted under inert atmospheres (e.g., nitrogen) at temperatures between 60–80°C to prevent decomposition.

Key Optimization Parameters:

  • Solvent Selection: DMF and DMSO are preferred for their high boiling points and ability to dissolve polar intermediates.

  • Catalysts: Lewis acids like ZnCl2_2 may accelerate NAS reactions .

Cell Line/AssayIC50_{50} (µM)Mechanism Proposed
HCT-116 (Colorectal)2.1DNA intercalation
MCF-7 (Breast)3.8Caspase-3-mediated apoptosis
A549 (Lung)>10Insufficient activity

Future Research Directions

  • Target Identification: Proteomic studies are needed to map kinase targets and off-target effects.

  • In Vivo Efficacy: Testing in xenograft models will validate antitumor activity and pharmacokinetics.

  • SAR Optimization: Systematic variation of substituents (e.g., replacing thiomorpholine with piperazine) could improve potency and selectivity .

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